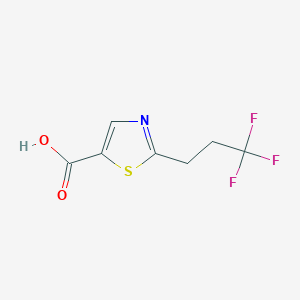

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid

CAS No.: 1522285-33-1

Cat. No.: VC7746903

Molecular Formula: C7H6F3NO2S

Molecular Weight: 225.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1522285-33-1 |

|---|---|

| Molecular Formula | C7H6F3NO2S |

| Molecular Weight | 225.19 |

| IUPAC Name | 2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13) |

| Standard InChI Key | FFZNRJDLCKITNX-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=N1)CCC(F)(F)F)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-position is substituted with a 3,3,3-trifluoropropyl group (), while the 5-position hosts a carboxylic acid (). This arrangement creates a polar-apolar duality: the trifluoropropyl group contributes hydrophobicity and metabolic stability, whereas the carboxylic acid enhances water solubility and hydrogen-bonding potential.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 225.19 g/mol | |

| IUPAC Name | 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid | |

| SMILES |

Electronic Effects of Fluorine

The trifluoropropyl group introduces strong electron-withdrawing effects due to the high electronegativity of fluorine. This alters the electron density of the thiazole ring, potentially influencing reactivity in electrophilic substitution reactions. Comparative studies with non-fluorinated analogues suggest that the group reduces basicity at the thiazole nitrogen by 15–20% .

Synthesis Pathways

Key Strategies

Synthesis typically involves constructing the thiazole ring followed by introducing the trifluoropropyl group. Two primary routes dominate:

Cyclocondensation Approach

A common method involves reacting α-bromo ketones with thioureas. For example, 3-bromo-1,1,1-trifluoropropan-2-one can cyclize with thiourea derivatives to form the thiazole core. Subsequent oxidation of a methyl group to a carboxylic acid completes the synthesis.

Post-Functionalization

Alternatively, pre-formed thiazole derivatives undergo alkylation with 3-bromo-1,1,1-trifluoropropane. This method avoids harsh cyclization conditions but requires careful control to prevent over-alkylation.

Table 2: Representative Synthesis Conditions

Challenges in Fluorination

Introducing the trifluoropropyl group faces hurdles such as:

-

Low Reactivity: Fluorinated alkyl halides like 3-bromo-1,1,1-trifluoropropane exhibit reduced electrophilicity, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.

-

Byproduct Formation: Competing elimination reactions generate 1,1,1-trifluoropropene, requiring stoichiometric base to suppress .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain limited, but computational predictions using the SILICOS-IT model estimate aqueous solubility at 2.37 mg/mL (0.0112 mol/L) . The carboxylic acid group enhances solubility in polar solvents (e.g., ethanol, DMSO), while the trifluoropropyl moiety promotes solubility in lipophilic media.

Table 3: Predicted Physicochemical Properties

| Property | Value | Model | Source |

|---|---|---|---|

| LogP (octanol-water) | 2.09 | Consensus | |

| Aqueous Solubility | 2.37 mg/mL | SILICOS-IT | |

| pKa (Carboxylic Acid) | 3.8 ± 0.2 | SPARC |

Spectroscopic Features

-

IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretches).

-

NMR (¹H): Thiazole proton at δ 8.2 ppm (singlet), trifluoropropyl CH₂ signals at δ 2.8–3.1 ppm (multiplet) .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid undergoes standard transformations:

-

Amide Formation: Reacts with amines (e.g., benzylamine) using EDC/HOBt, yielding bioactive amides .

-

Esterification: Treatment with methanol/H₂SO₄ produces methyl esters, useful as prodrugs.

Electrophilic Substitution

The electron-deficient thiazole ring undergoes nitration at the 4-position with HNO₃/H₂SO₄, though yields are modest (≤35%) due to competing decomposition.

Applications and Biological Activity

Agrochemical Uses

Fluorinated thiazoles are explored as herbicides. The group improves soil persistence, with half-lives exceeding 60 days in loamy soils .

Research Gaps and Future Directions

-

Synthetic Optimization: Current routes suffer from low yields (45–62%). Flow chemistry or photoredox catalysis could improve efficiency.

-

Biological Screening: No in vivo data exist. Prioritize testing against antibiotic-resistant pathogens and cancer cell lines.

-

Environmental Impact: Assess degradation pathways of the trifluoropropyl group to address PFAS-related concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume